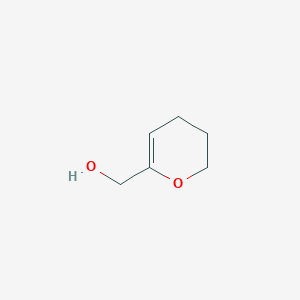

(3,4-Dihydro-2H-pyran-6-yl)methanol

描述

(3,4-Dihydro-2H-pyran-6-yl)methanol is a heterocyclic alcohol that, while not as extensively documented as its 2-substituted isomer, holds considerable interest due to its unique structural features. It belongs to the dihydropyran class of compounds, which are pivotal intermediates in the synthesis of more complex molecules. The structure contains a six-membered ring with an oxygen atom and a carbon-carbon double bond, a motif that imparts distinct reactivity. The placement of the hydroxymethyl group at the 6-position, adjacent to the double bond, defines it as an allylic alcohol, which further influences its chemical behavior and potential applications as a versatile building block in synthetic chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4-dihydro-2H-pyran-6-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h3,7H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSFBWKMYRCCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500891 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72081-17-5 | |

| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dihydro 2h Pyran 6 Yl Methanol and Analogs

De Novo Synthesis of the (3,4-Dihydro-2H-pyran-6-yl)methanol Core

The foundational synthesis of the this compound skeleton can be achieved through various de novo strategies that construct the heterocyclic ring from acyclic precursors. These methods include reductive transformations, multicomponent reactions, and cyclization/annulation approaches.

Reductive Transformations for the Formation of Dihydropyran Methanol (B129727) Structures

Reductive processes play a crucial role in the synthesis of dihydropyran rings. A notable example involves a titanocene-catalyzed reductive domino reaction. This method allows for the creation of 6-fluoro-3,4-dihydro-2H-pyrans by reacting trifluoromethyl-substituted alkenes with epoxides. organic-chemistry.org This transformation proceeds through a domino sequence that reductively incorporates the epoxide and facilitates the formation of the dihydropyran ring, demonstrating a powerful strategy for accessing functionalized pyran systems. organic-chemistry.org

Multicomponent Reaction Strategies for Dihydropyran Ring Construction

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecular architectures like dihydropyrans in a single synthetic operation. These reactions are prized for their atom economy and ability to rapidly build molecular complexity. nih.gov Various MCRs have been developed for pyran and dihydropyran synthesis, often employing sustainable and reusable catalysts. nih.gov

One strategy involves a three-component reaction that can generate highly functionalized and fused dihydropyran systems. For instance, the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines can produce complex polycyclic structures containing a dihydropyridine (B1217469) ring, showcasing the power of MCRs in heterocyclic synthesis. nih.gov Isocyanide-based multicomponent reactions (I-MCRs) are particularly noteworthy as they provide an environmentally friendly, one-pot domino procedure for synthesizing benzopyran derivatives without the need for isolating intermediates. researchgate.net The reaction mechanism in many of these MCRs is thought to proceed through a sequence of Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to yield the final pyran derivatives. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| Aromatic aldehydes, β-ketoesters, N-methyl thio nitroetheneamine | ZnCl2, 120 °C, solvent-free | Pyran analogues | Follows Knoevenagel condensation, Michael addition, and cyclization. nih.gov |

| Benzaldehyde, hydroxycoumarin, malononitrile | Reusable catalyst, room temp, solvent-free | Pyran derivative | High yield (97%) in 10 minutes; catalyst recyclable for six cycles. nih.gov |

| Alkyl isocyanides, dialkyl but-2-ynedioates, 1,4-dihydropyridines | Refluxing acetonitrile, no catalyst | Polyfunctionalized fused dihydropyridines | High yields and high diastereoselectivity. nih.gov |

Cyclization and Annulation Approaches to Dihydropyran Systems

Cyclization and annulation reactions represent a cornerstone in the synthesis of dihydropyran systems, offering powerful tools for ring construction with control over substitution patterns. A variety of such strategies have been developed, ranging from metal-catalyzed cascade reactions to acid-promoted annulations.

A notable method is the formal [3+3] cascade cyclization, which can be catalyzed by copper to produce lactam-fused 4-fluoroalkylated 3,4-dihydropyrans. researchgate.net This reaction proceeds with high diastereoselectivity. researchgate.net Another significant approach is the Prins cyclization, particularly the silyl-Prins variant, which involves the reaction of an alkenol with an aldehyde in the presence of an acid. nih.gov This intramolecular process is a powerful tool for constructing five- to eight-membered oxygen-containing rings and generally yields high stereoselectivity due to substituents favoring equatorial positions in a chair-like transition state. nih.gov

Ring-expansion methodologies also provide a unique entry to dihydropyran structures. For example, a stereoselective, metal-free ring-expansion of monocyclopropanated furans can be mediated by a Brønsted acid under microwave irradiation, leading to highly functionalized dihydro-2H-pyran derivatives in excellent yields. nih.govacs.org This reaction proceeds through a cyclopropylcarbinyl cation rearrangement as the key step. nih.gov

Furthermore, annulation reactions promoted by reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been used to cyclize certain hydroxy allylsilanes with aldehydes, affording 2,6-cis-tetrahydropyrans with an exocyclic methylene (B1212753) group. nih.gov The stereochemical result of this process is consistent with a cyclization that occurs through a chair-like transition state where the substituents are positioned equatorially. nih.gov

| Method | Key Reagents/Catalyst | Product | Key Features |

|---|---|---|---|

| Formal [3+3] Cascade Cyclization | Copper catalyst | Lactam-fused 4-fluoroalkylated 3,4-dihydropyrans | Exclusively diastereoselective. researchgate.net |

| TMSOTf-promoted Annulation | TMSOTf, Aldehyde (R2CHO) | 2,6-cis-tetrahydropyrans | Rapid reaction at -78°C; proceeds via a chairlike transition state. nih.gov |

| Ring-Expansion of Monocyclopropanated Furans | Brønsted acid, Microwave | Dihydro-2H-pyran derivatives | Stereoselective, scalable, and metal-free. nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of dihydropyran-containing molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to access chiral, enantiomerically enriched this compound derivatives is of paramount importance.

Asymmetric Catalysis in Dihydropyran Methanol Synthesis

Asymmetric catalysis is a powerful strategy for preparing enantiomerically pure compounds, where a small amount of a chiral catalyst can generate large quantities of a chiral product. nih.gov In the context of dihydropyran synthesis, various asymmetric catalytic systems have been employed.

For instance, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to catalyze inverse electron demand hetero-Diels-Alder reactions between α,β-unsaturated carbonyl compounds and electron-rich olefins, leading to dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org Another approach involves the stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones, which serves as a key step in the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones. nih.gov The addition typically occurs via an axial attack on the dihydropyranone ring. nih.gov

A particularly elegant and efficient method for the asymmetric synthesis of functionalized dihydropyrans is the organocatalytic domino Michael–hemiacetalization reaction. nih.govnih.gov This one-pot sequence typically involves the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde or a related Michael acceptor, such as α-hydroxymethyl nitroalkenes. nih.govnih.govresearchgate.net

The reaction is often catalyzed by chiral organocatalysts, such as bifunctional thiourea (B124793) or squaramide catalysts, which activate the substrates through hydrogen bonding. nih.gov The sequence begins with a Michael addition, followed by an intramolecular hemiacetalization to form the tetrahydropyranol ring. Subsequent dehydration can then lead to the corresponding dihydropyran. nih.gov This methodology allows for the synthesis of polyfunctionalized dihydro- and tetrahydropyran (B127337) derivatives in good yields with moderate to excellent diastereoselectivities and high enantioselectivities. nih.govnih.gov The reaction conditions, including the choice of catalyst and solvent, can be fine-tuned to optimize the stereochemical outcome. nih.gov For example, using dichloromethane (B109758) as a solvent has been shown to provide the best diastereomeric excess in certain cases. nih.gov

| Reactants | Catalyst | Solvent | Product | Yield | Diastereoselectivity (de) | Enantioselectivity (ee) |

|---|---|---|---|---|---|---|

| 1,3-Dicarbonyl compounds and α-hydroxymethyl nitroalkenes | Squaramide catalyst E (10 mol%) | CH2Cl2 | Polyfunctionalized tetrahydropyranols | 59–91% | 26–98% | 71–99% |

| Tetrahydropyranols (from above) | PTSA (20 mol%) | Toluene | Dihydro-2H-pyrans | Good | - | - |

Enzyme-Catalyzed Kinetic Resolution Techniques

Enzymatic kinetic resolution stands as a powerful tool for obtaining enantiomerically pure chiral compounds, including derivatives of dihydropyran. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For a racemic mixture of an alcohol like this compound, this typically involves an acylation reaction.

The enzyme, often in an organic solvent, selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, while the other enantiomer (the S-enantiomer) remains largely untouched. The resulting mixture of the esterified and unreacted alcohol can then be separated by standard chromatographic methods. The choice of enzyme, acylating agent, and solvent is crucial for achieving high enantiomeric excess (e.e.) and conversion. This method is valued for its mild reaction conditions and high selectivity, which are often difficult to achieve with traditional chemical catalysts.

Asymmetric Inverse Electron Demand Oxa-[4+2] Cycloaddition

The asymmetric inverse electron demand hetero-Diels-Alder (IED-HDA) reaction is a sophisticated method for constructing the dihydropyran ring with high stereocontrol. nih.gov This type of [4+2] cycloaddition involves the reaction of an electron-rich dienophile with an electron-poor diene, which is the reverse of the more common normal demand Diels-Alder reaction. In the context of dihydropyran synthesis, this often involves an α,β-unsaturated carbonyl compound (the heterodiene) reacting with an enol ether (the heterodienophile). organic-chemistry.org

The use of chiral Lewis acid catalysts is paramount for inducing enantioselectivity. These catalysts coordinate to the heterodiene, lowering its LUMO energy and accelerating the reaction while creating a chiral environment that directs the approach of the dienophile.

Recent advancements have demonstrated the efficacy of iron(III)-based Lewis acid catalysts in promoting the asymmetric IED-HDA reaction between dioxopyrrolidines and various simple olefins. rsc.org This approach yields bicyclic dihydropyran derivatives with exceptional results under mild conditions. rsc.org Similarly, C2-symmetric bis(oxazoline)-Cu(II) complexes have been shown to be effective catalysts for the reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, producing dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org

Table 1: Performance of Catalysts in Asymmetric Inverse Electron Demand Oxa-[4+2] Cycloaddition

| Catalyst System | Reactants | Product Type | Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Iron(III)-Chiral Ligand | Dioxopyrrolidines & Olefins | Bicyclic Dihydropyrans | Up to 99% | Up to 99:1 | Up to 99% | rsc.org |

Chiral Pool Approaches to Dihydropyran Methanol Synthesis

Chiral pool synthesis is a strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. youtube.com Nature provides a vast array of these "chiral building blocks," such as amino acids, sugars, and terpenes. By starting with a molecule that already possesses the desired stereochemistry, chemists can avoid the need for asymmetric induction or resolution steps later in the synthetic sequence. youtube.com

For the synthesis of a specific enantiomer of this compound, a suitable chiral starting material, like a carbohydrate derivative, could be selected. The inherent stereocenters of the starting material are then carried through a series of chemical transformations to construct the target dihydropyran ring and install the hydroxymethyl group. This approach is often efficient and cost-effective, as it leverages the stereochemical information already present in abundant natural products. youtube.com For instance, tartaric acid is a common chiral pool starting material used to synthesize complex chiral molecules. youtube.com

Sustainable Synthetic Routes for Dihydropyran Methanol Compounds

Catalytic Systems for Enhanced Efficiency and Recyclability (e.g., Ta-MOF nanostructures)

The development of sustainable catalytic systems is a key focus in modern organic synthesis. Metal-Organic Frameworks (MOFs) have emerged as highly promising heterogeneous catalysts due to their high surface area, tunable porosity, and the potential for catalyst recovery and reuse.

Specifically, Tantalum-based MOF (Ta-MOF) nanostructures have been successfully employed as a recyclable catalyst for the synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org These catalysts are synthesized under mild conditions using ultrasound irradiation and exhibit high thermal stability (around 312°C) and a large surface area (1700 m²/g). nih.govfrontiersin.org The Ta-MOF system demonstrates high catalytic capability, allowing for shorter reaction times and higher efficiency. nih.govfrontiersin.org A significant advantage of this system is its reusability; the catalyst can be recovered after the reaction and reused multiple times without a significant loss of activity, which is both economically and environmentally beneficial. nih.govfrontiersin.org

Table 2: Properties of Ta-MOF Nanocatalyst for Dihydropyran Synthesis

| Property | Value | Reference |

|---|---|---|

| Synthesis Method | Ultrasound Irradiation | frontiersin.org |

| Particle Size | 55 nm | frontiersin.org |

| Surface Area | 1700 m²/g | frontiersin.org |

| Thermal Stability | ~312°C | frontiersin.org |

Solvent-Free and Environmentally Benign Reaction Conditions

Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. Solvent-free, or "neat," reaction conditions reduce waste, lower costs, and simplify purification procedures.

Several environmentally benign methods have been developed for dihydropyran synthesis. One such method involves a multi-component reaction of an aldehyde, malononitrile, and ethyl acetoacetate (B1235776) using a ZrCl₄@Arabic Gum nanocatalyst. ajchem-a.com This reaction proceeds efficiently at a low temperature of 50°C under solvent-free conditions, offering high yields in a short time. ajchem-a.com

Another green approach utilizes molecular iodine as a catalyst for the synthesis of substituted pyrans. organic-chemistry.org This method is particularly attractive as it operates under solvent-free conditions at ambient temperature and atmosphere, presenting a simple and practical alternative to many existing protocols. organic-chemistry.org These solvent-free methods significantly reduce the environmental impact of the synthetic process.

Comprehensive Reactivity and Mechanistic Studies of 3,4 Dihydro 2h Pyran 6 Yl Methanol

Transformations Involving the Dihydropyran Ring System

The reactivity of (3,4-Dihydro-2H-pyran-6-yl)methanol is largely dictated by the dihydropyran ring, which can undergo a variety of transformations, including ring-opening reactions and participation in cycloaddition chemistry.

Ring-Opening Reactions of Dihydropyran Methanol (B129727) Derivatives

The presence of the vinyl ether moiety in the dihydropyran ring makes it susceptible to cleavage under various conditions, particularly in the presence of acids or certain nucleophiles.

The dihydropyran ring of this compound can be readily opened under acidic conditions. This reaction is a cornerstone of its use as a protective group for alcohols in organic synthesis. The general mechanism for the acid-catalyzed hydrolysis of 3,4-dihydropyran involves the protonation of the double bond, which is in conjugation with the ring oxygen. stackexchange.comwikipedia.org

The initial step is the protonation of the vinyl ether system, which leads to the formation of a resonance-stabilized oxocarbenium ion. This is followed by the nucleophilic attack of water on the anomeric carbon. The resulting hemiacetal is unstable and undergoes ring-opening to yield 5-hydroxypentanal. wikipedia.org

In the case of this compound, the acid-catalyzed hydrolysis would proceed through a similar mechanism. The protonation of the enol ether oxygen is followed by the attack of water. The resulting intermediate then undergoes ring-opening to yield a functionalized aldehyde. The presence of the hydroxymethyl group at the C6 position can influence the reaction kinetics but does not fundamentally alter the pathway.

A plausible mechanism for the acid-catalyzed hydrolysis of this compound is as follows:

Protonation of the enol ether oxygen by an acid catalyst.

Nucleophilic attack of a water molecule on the electrophilic carbon atom.

Deprotonation to form a hemiacetal.

Ring-opening of the hemiacetal to yield the final aldehyde product.

| Step | Description | Key Intermediates |

| 1 | Protonation of the enol ether oxygen | Oxocarbenium ion |

| 2 | Nucleophilic attack by water | Protonated hemiacetal |

| 3 | Deprotonation | Hemiacetal |

| 4 | Ring-opening | Aldehyde |

The dihydropyran ring can also be opened by other nucleophiles, such as alcohols and amines, typically under acidic catalysis. The reaction with alcohols is the basis for the widely used 2-tetrahydropyranyl (THP) protecting group for alcohols. wikipedia.org The reaction of an alcohol with 3,4-dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) leads to the formation of a THP ether. This reaction is reversible and the protecting group can be removed by treatment with aqueous acid.

For this compound, reaction with an alcohol (R-OH) under acidic conditions would lead to the formation of a mixed acetal. The mechanism is analogous to the acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.

Ring-opening reactions of 2-aryl-3,4-dihydropyrans with various nucleophiles have been reported. rsc.org These reactions demonstrate the susceptibility of the dihydropyran ring to nucleophilic attack, which can lead to a variety of functionalized products. While specific studies on the reaction of this compound with amines are not extensively detailed in the literature, it is expected to follow a similar pathway to other nucleophiles, resulting in ring-opened products. The reaction of related 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans with nucleophiles often involves an initial attack on the carbonyl group or a 1,4-conjugate addition, which can be followed by ring opening.

| Nucleophile | Product Type | Conditions |

| Alcohols (R-OH) | Mixed Acetal | Acidic |

| Amines (R-NH2) | Ring-opened amino-aldehyde derivatives | Typically acidic |

Cycloaddition Chemistry of Dihydropyran Methanol Scaffolds

The dihydropyran ring system is often synthesized through cycloaddition reactions, particularly the Diels-Alder and hetero-Diels-Alder reactions. These reactions provide a powerful and stereocontrolled method for constructing the six-membered heterocyclic ring.

The dihydropyran ring can be conceptually disconnected to reveal precursors for a formal [4+2] cycloaddition reaction. For instance, the structure of this compound can be traced back to the reaction of a diene and a dienophile. A classic example of a Diels-Alder reaction that can lead to a substituted cyclohexene (B86901), a precursor to the dihydropyran ring, is the reaction between a 1,3-diene and an α,β-unsaturated carbonyl compound. rsc.org

For example, the reaction of acrolein (the dienophile) with a suitable diene can form a cyclohexene derivative. Subsequent functional group manipulations can then lead to the dihydropyran structure. The endo/exo selectivity of these reactions is a key feature and can be influenced by the nature of the reactants and the reaction conditions. rsc.orgnih.gov While not a direct synthesis of this compound, this approach highlights the principles of [4+2] cycloaddition in accessing the core structure.

The hetero-Diels-Alder reaction is a more direct and widely used method for the synthesis of dihydropyran rings. chempedia.infoorganic-chemistry.orgrsc.org This reaction involves the [4+2] cycloaddition of a heterodienophile (containing a C=O or C=N bond) with a diene, or a heterodiene (containing a C=C-C=O or similar system) with a dienophile. chempedia.info

The synthesis of dihydropyran derivatives often employs an inverse-electron-demand hetero-Diels-Alder reaction, where an electron-rich dienophile (like an enol ether) reacts with an electron-poor heterodiene (an α,β-unsaturated carbonyl compound). organic-chemistry.org

A plausible synthetic route to this compound via a hetero-Diels-Alder reaction would involve the reaction of an α,β-unsaturated aldehyde or ketone with an enol ether. For example, the reaction of acrolein with a suitable vinyl ether could, in principle, lead to the dihydropyran ring system. The reaction is often catalyzed by Lewis acids to enhance reactivity and control stereoselectivity. chempedia.info

| Reaction Type | Reactants | Key Features | Catalyst (Typical) |

| Formal [4+2] Cycloaddition | Diene + Dienophile (e.g., Acrolein) | Forms a cyclohexene precursor | Thermal or Lewis Acid |

| Hetero Diels-Alder | Heterodiene + Dienophile or Diene + Heterodienophile | Direct formation of the dihydropyran ring | Lewis Acid |

Halogenation and Rearrangement Processes on this compound

The unique structural features of this compound, which include a reactive enol ether double bond and a primary alcohol, allow for a diverse range of chemical transformations. Halogenation and subsequent rearrangement reactions are particularly significant, providing pathways to complex chiral molecules.

The double bond in the dihydropyran ring is highly reactive towards electrophilic addition. Halogenating agents like chlorine and bromine readily add across this bond to yield 2,3-dihalo-tetrahydropyran derivatives. sigmaaldrich.com The halogen atom at the 2-position, being adjacent to the ring oxygen, is particularly labile and reactive, which allows for the synthesis of various 3-halo-2-substituted tetrahydropyrans. sigmaaldrich.com

Furthermore, N-halosuccinimides (NBS for bromination and NCS for chlorination) are effective reagents for the regioselective halogenation of dihydropyran systems, often facilitated by fluorinated alcohols under mild conditions. nih.gov Research has demonstrated the use of reagents like N-Bromoacetamide and 1,3-Dichloro-5,5-diphenyl-2,4-imidazolidinedione for the halogenation of substituted this compound derivatives. buchler-gmbh.com This regioselectivity is crucial as it sets the stage for subsequent stereocontrolled reactions.

Following halogenation, the resulting halohydrin intermediate can undergo a semipinacol rearrangement, a powerful method for constructing complex molecular architectures. This rearrangement has been a subject of extensive study, with significant progress made in its catalytic asymmetric variants since the early 2000s. rsc.org

In the context of this compound derivatives, an organocatalytic asymmetric halogenation/semipinacol rearrangement sequence has been developed. buchler-gmbh.com This process efficiently produces chiral α-oxa-quaternary β-haloketones. buchler-gmbh.com The reaction proceeds by the electrophilic addition of a halogen to the double bond, followed by a 1,2-migration of an adjacent group to the electron-deficient carbon, leading to a ring contraction or rearrangement. The stereochemical outcome of this rearrangement can be controlled by using chiral catalysts, leading to products with high enantiomeric excess. buchler-gmbh.comresearchgate.net

This tandem reaction is highly efficient, combining two synthetic steps into a single operation. The choice of catalyst and halogenating agent is critical for achieving high yields and stereoselectivity. For instance, a dihydroquinidine (B8771983) derivative has been successfully used as an organocatalyst in this transformation. buchler-gmbh.com

Table 1: Asymmetric Halogenation/Semipinacol Rearrangement

| Educt | Reagents | Catalyst | Product | Ref |

|---|

Reactivity of the Hydroxymethyl Functional Group in this compound

The primary hydroxyl group of this compound offers another site for diverse chemical modifications, which can be performed independently or in concert with reactions at the dihydropyran ring.

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, (3,4-dihydro-2H-pyran-6-yl)carbaldehyde, or further to the carboxylic acid. The choice of oxidant and reaction conditions determines the outcome. Milder oxidizing agents are required to stop the reaction at the aldehyde stage, preventing overoxidation. While specific studies on the controlled oxidation of this compound are not extensively detailed in the provided results, general principles of alcohol oxidation apply. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for the controlled oxidation of primary alcohols to aldehydes. Stronger oxidants like potassium permanganate (B83412) or chromic acid would typically lead to the carboxylic acid.

In a related pyran system, the hydroxyl group at the C-3 position of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is noted to be easily oxidized by agents like chromium trioxide. nih.gov This suggests that the hydroxymethyl group in the title compound would be similarly susceptible to oxidation.

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The dihydropyran moiety itself is frequently used as a protecting group for alcohols, forming a tetrahydropyranyl (THP) ether. sigmaaldrich.com This reaction involves the acid-catalyzed addition of an alcohol to the double bond of dihydropyran. sigmaaldrich.com Conversely, the hydroxyl group on this compound can be protected or functionalized through these standard reactions, highlighting the compound's versatility in multi-step syntheses.

The hydroxyl group is a poor leaving group but can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. fiu.edu For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would convert the alcohol into a tosylate. This tosylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups.

Alternatively, the alcohol can be converted into an alkyl halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These halides can then undergo nucleophilic substitution. Such transformations enable the conversion of the hydroxymethyl group into other functionalities, further expanding the synthetic utility of this compound as a building block in organic synthesis. fiu.edu

Table 2: Summary of Reactions at the Hydroxymethyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Controlled Oxidation | PCC, Dess-Martin Periodinane | Aldehyde |

| Esterification | Carboxylic Acid (or derivative), Acid Catalyst | Ester |

| Etherification | Alkyl Halide, Base (Williamson Synthesis) | Ether |

| Nucleophilic Substitution | 1. TsCl, base; 2. Nucleophile | Substituted Product |

Computational and Experimental Mechanistic Investigations

The mechanistic understanding of reactions involving this compound and its structural analogs is built upon a synergistic combination of computational modeling and experimental analysis. These studies provide deep insights into reaction feasibility, the nature of transient species, and the precise role of catalysts.

Quantum-Chemical Modeling of Reaction Pathways

Quantum-chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surfaces of reactions involving dihydropyrans. While specific modeling of this compound is not widely published, extensive computational studies on closely related dihydropyran structures offer significant predictive power.

One of the fundamental reactions of dihydropyrans is thermal decomposition. Computational research on molecules like 3,6-dihydro-2H-pyran has shown that these reactions often proceed through a concerted mechanism involving a six-membered cyclic transition state. mdpi.com DFT calculations, for instance at the PBE0/6-311+G(d,p) level of theory, have been used to calculate kinetic and thermodynamic parameters. These studies reveal that substituent groups can significantly influence the activation energy of the decomposition process. mdpi.com For example, the addition of methyl groups to the dihydropyran ring was found to lower the activation free energy, thereby favoring thermal decomposition. mdpi.com

Another critical reaction pathway for the synthesis of the 3,4-dihydro-2H-pyran core is the hetero-Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org Computational methods are employed to understand the frontier molecular orbitals (HOMO-LUMO) of the diene and dienophile, which governs the regioselectivity and stereoselectivity of the cycloaddition. rsc.org Semiempirical calculations (like AM1 and PM3) have been used alongside DFT to corroborate experimental findings regarding the formation of specific diastereoisomers. rsc.org

Computational studies also help in understanding tautomeric equilibria in related pyran structures. For instance, in derivatives like 3-acyl-4-hydroxy-2H-pyran-2-ones, DFT calculations can predict the relative stability and populations of different enol tautomers in various solvents, which is crucial for understanding their reactivity. scifiniti.com

Table 1: Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives

Data from computational studies on the thermal decomposition of dihydropyran and its methylated analogs at 600 K, calculated at the PBE0/6-311+G(d,p) level of theory. mdpi.com

| Compound | Activation Free Energy (ΔG≠) (kJ·mol−1) | Activation Energy (Ea) (kJ·mol−1) |

|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 196 | Not Reported |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | Not Reported |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 |

Kinetic and Spectroscopic Analysis of Reaction Intermediates

The direct observation and characterization of short-lived reaction intermediates are paramount for validating proposed mechanisms. Kinetic studies and various spectroscopic techniques are the primary experimental methods for this purpose.

Intramolecular anodic olefin coupling reactions, for example, provide a method for studying radical cation intermediates. researchgate.net In such studies, a combination of experimental reaction rates and computational modeling can be used to dissect complex reaction pathways. It allows researchers to determine whether a reaction proceeds through, for example, a neutral radical addition or via an olefinic radical cation intermediate, and to understand the factors controlling chemo- and stereoselectivity. researchgate.net The finding that certain pathways are reversible while others are not provides critical information for designing new synthetic methods. researchgate.net

Kinetic Isotope Effect (KIE) studies are particularly powerful for elucidating the rate-determining step of a reaction. For instance, in the oxidation of various substrates by high-valent metal complexes, large KIE values are indicative of C-H bond activation occurring in the rate-determining step via hydrogen atom transfer. rsc.org By comparing the reaction rates of a substrate with its deuterated analog, a quantitative measure of the isotope effect can be obtained, providing strong evidence for a specific mechanistic step. rsc.org

Modern real-time monitoring techniques, such as in situ Raman spectroscopy and powder X-ray diffraction (PXRD), have become transformative for mechanistic studies, especially in mechanochemistry. nih.gov These methods allow for the direct observation of transformations within a reaction vessel, enabling the identification and quantification of short-lived intermediates that would be impossible to isolate otherwise. nih.gov

Table 2: Kinetic Isotope Effect (KIE) in Oxidation Reactions

Examples of KIE values used to determine reaction mechanisms in oxidation reactions of different substrates, analogous to potential reactions of dihydropyrans. rsc.org

| Reaction | Substrate | Deuterated Substrate | Observed KIE (kH/kD) | Inferred Mechanism |

|---|---|---|---|---|

| Hydride Transfer to Ru(VI) Complex | NADH Analogue | Deuterated NADH Analogue | 13(1) | Proton-Coupled Electron Transfer (PCET) |

| C-H Oxidation by Ru(VI) Complex | Xanthene | Xanthene-d2 | 26(2) | Hydrogen Atom Transfer (HAT) |

Elucidation of Catalyst Roles and Transition States

Catalysts are central to many reactions involving pyran derivatives, and understanding their precise role is key to optimizing reaction conditions and developing new transformations. Mechanistic studies focus on identifying the active catalytic species, the structure of catalyst-substrate complexes, and the nature of the transition states.

In transition metal-catalyzed reactions, such as C-H olefination, the catalyst's role often involves the formation of a cyclic intermediate. nih.gov For example, rhodium(III) catalysts can react with substrates containing a weakly coordinating group to form a six-membered metalacyclic intermediate. nih.gov This directed ortho-metalation step is crucial for achieving high regioselectivity in the subsequent C-H functionalization. Computational studies show that the polarity of the transition state structure is a key factor in these transformations. mdpi.com

The role of the catalyst can also be to facilitate ring-opening and hydrogenolysis reactions. In the conversion of furan-based diols to linear polyols, mixed-metal catalysts like Rh-ReOₓ/SiO₂ or Pt-WOₓ/TiO₂ are effective. researchgate.net Mechanistic investigations suggest that these reactions proceed through a series of steps, and the catalyst's function is to enable C-O bond cleavage and subsequent hydrogenation. The catalyst's composition and support material are critical in controlling the selectivity towards the desired product. researchgate.net

The development of in situ monitoring techniques has been instrumental in elucidating catalytic cycles. By observing the reaction in real-time, researchers can identify key catalytic intermediates and even uncover phenomena like autocatalysis, where a product of the reaction accelerates the catalytic process. nih.gov This detailed understanding of the catalyst's lifecycle and the transition states it enables is essential for the rational design of more efficient and selective catalysts. nih.gov

Advanced Applications of 3,4 Dihydro 2h Pyran 6 Yl Methanol in Synthetic Chemistry

Strategic Building Block for Complex Organic Synthesis

The dihydropyran moiety is a significant structural fragment found in numerous natural products and biologically active molecules. nih.govmdpi.com This makes (3,4-Dihydro-2H-pyran-6-yl)methanol and its derivatives crucial starting materials for the construction of complex molecular architectures. prepchem.combeilstein-journals.org

Synthesis of Diverse Heterocyclic Systems

The reactivity of the double bond and the hydroxyl group in this compound allows for its transformation into a wide array of heterocyclic systems. For instance, it can serve as a precursor for the synthesis of various substituted pyrans and furans. organic-chemistry.org The dihydropyran ring itself is a key component in many bioactive compounds, including those with applications as antiviral agents. nih.gov

Furthermore, derivatives of this compound are utilized in the synthesis of more complex fused heterocyclic systems. For example, (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol is a building block for creating pyranopyridine structures. sigmaaldrich.com The synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has also been developed, highlighting the versatility of the dihydropyran scaffold in creating diverse heterocyclic structures. nih.govbeilstein-journals.org

Construction of Bioactive Molecules and Natural Product Analogs

The structural motif of this compound is prevalent in many natural products, making it a valuable starting point for their total synthesis or the creation of structurally related analogs. mdpi.comprepchem.com Its utility extends to the preparation of cyclic components of macrocyclic antibiotics and as a precursor in the synthesis of C-glycosides. nih.govbeilstein-journals.org

This compound and its derivatives serve as key intermediates in the synthesis of various pharmaceutical and agrochemical compounds. sigmaaldrich.com The compound is used as a reagent in organic synthesis, particularly for the protection of hydroxyl groups, a crucial step in the multi-step synthesis of many drugs. It also finds application in the production of polymers and other industrial chemicals.

A significant application of this compound is its role as a precursor in the synthesis of specific therapeutic agents. Notably, its derivatives have been instrumental in developing potent and selective agonists for adenosine (B11128) A2A and A3 receptors. nih.govresearchgate.net The (R)-enantiomer of a derivative, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is a key intermediate in the synthesis of adenosine receptor agonists. nih.gov The stimulation of both A2A and A3 receptor subtypes has shown potential anti-inflammatory actions. nih.gov

Functional Group Protection Strategies Employing Dihydropyran

One of the most widespread applications of dihydropyran derivatives in organic synthesis is in the protection of hydroxyl groups.

Formation of Tetrahydropyranyl Ethers for Hydroxyl Protection

3,4-Dihydropyran, a related compound, reacts with alcohols in the presence of an acid catalyst to form tetrahydropyranyl (THP) ethers. nih.govsigmaaldrich.comwikipedia.org This reaction is a common strategy for protecting hydroxyl groups during complex syntheses. nih.govorganic-chemistry.org The resulting THP ethers are stable under a variety of reaction conditions, including strongly basic conditions, and in the presence of organometallic reagents and hydrides. organic-chemistry.org The hydroxyl group can be readily deprotected by treatment with dilute acid. sigmaaldrich.comwikipedia.org This protective strategy is widely used in the synthesis of complex molecules, including in peptide chemistry for the side-chain protection of amino acids like serine and threonine. nih.govresearchgate.net

| Feature of THP Protection | Description |

| Ease of Introduction | Low cost and straightforward reaction with alcohols under mild acid catalysis. nih.govresearchgate.net |

| Stability | Stable to most non-acidic reagents, including bases, organometallics, and hydrides. nih.govorganic-chemistry.org |

| Ease of Removal | Cleaved under mildly acidic aqueous conditions to regenerate the hydroxyl group. nih.gov |

| Solubility | Confers good solubility to the protected molecule. nih.govresearchgate.net |

Selective Deprotection Methodologies for Tetrahydropyranyl Ethers

The tetrahydropyranyl (THP) ether, formed by the reaction of an alcohol with dihydropyran, is a widely used protecting group for hydroxyl functionalities due to its ease of installation and general stability under non-acidic conditions. acs.org However, the selective removal of the THP group in the presence of other sensitive functionalities is a critical aspect of multi-step organic synthesis. Various mild and selective methods for the deprotection of THP ethers have been developed.

One effective method involves the use of lithium chloride (LiCl) in a mixture of water and dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.orgorganic-chemistry.org This procedure offers excellent yields for the regeneration of the corresponding alcohols and is advantageous as it avoids the use of strong acids and toxic reagents. acs.orgorganic-chemistry.org The reaction is highly selective and does not affect other sensitive groups such as methylenedioxy ethers, benzyl (B1604629) ethers, and even aldehydes. acs.org

Another approach utilizes silica (B1680970) sulfuric acid in methanol (B129727), which provides a simple and efficient process for the cleavage of THP ethers, resulting in high yields of the parent alcohols. Decaborane has also been employed as a mild Lewis acid catalyst for the deprotection of THP ethers in absolute methanol at room temperature, demonstrating high efficiency and tolerance for various acid-sensitive functionalities. koreascience.kr

Below is a table summarizing various selective deprotection methodologies for tetrahydropyranyl ethers:

| Reagent/Catalyst | Solvent | Conditions | Key Advantages | Citation |

|---|---|---|---|---|

| LiCl / H₂O | DMSO | 90 °C, 6 h | Mild, non-acidic, high yielding, tolerates many functional groups. | acs.orgorganic-chemistry.org |

| Silica Sulfuric Acid | Methanol | Not specified | Efficient, high yields, short reaction times. | |

| Decaborane (catalytic) | Methanol | Room temperature | Mild, efficient, tolerates acid-sensitive groups. | koreascience.kr |

| I-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABOD) / AlCl₃ | Solvent-free | Not specified | Simple, efficient, selective cleavage. |

Orthogonal Protecting Group Chemistry with Dihydropyran

Orthogonal protecting group strategies are fundamental in the synthesis of complex molecules containing multiple functional groups that require selective manipulation. bham.ac.uk This approach involves the use of protecting groups that can be removed under distinct reaction conditions, independent of each other. The tetrahydropyranyl group, being acid-labile, can be effectively integrated into orthogonal protection schemes. bham.ac.uk

For instance, in peptide synthesis, the THP group can be used to protect the hydroxyl side chains of serine or threonine, while the N-terminus is protected with a base-labile group like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov This allows for the selective removal of the Fmoc group with a base to enable peptide chain elongation, while the THP group remains intact. The THP group can then be removed at a later stage using acidic conditions without affecting other protecting groups that are stable to acid but labile to other conditions (e.g., benzyl ethers removable by hydrogenolysis). This orthogonality ensures that complex biomolecules can be assembled in a controlled and sequential manner.

Directed Derivatization for Molecular Diversity

The structure of this compound offers two primary sites for chemical modification: the dihydropyran ring and the exocyclic methanol group. This dual reactivity allows for directed derivatization, leading to a wide array of functionalized molecules. nih.govrsc.org

The enol ether double bond in the dihydropyran ring is electron-rich and susceptible to a variety of electrophilic additions and cycloaddition reactions. nih.govorganic-chemistry.org The hetero-Diels-Alder reaction, for example, allows for the construction of fused pyran systems by reacting the dihydropyran with suitable dienes. wikipedia.org

Furthermore, the double bond can undergo various addition reactions. For example, electrophilic reagents can add across the double bond, leading to substituted tetrahydropyran (B127337) derivatives. nih.gov The ring can also be opened under specific conditions, reacting with nucleophiles to generate linear carbon chains with diverse functionalities. acs.org These transformations provide a powerful tool for generating molecular complexity from a relatively simple starting material. organic-chemistry.orgnih.gov

The exocyclic primary alcohol of this compound can undergo a wide range of standard chemical transformations, further expanding the molecular diversity that can be achieved from this scaffold. These reactions include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or to the carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412).

Esterification: The alcohol can be readily converted to esters through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions.

Etherification: Formation of ethers can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis).

Replacement with Halogens: The hydroxyl group can be substituted by halogens using reagents like thionyl chloride (for chlorine) or phosphorus tribromide (for bromine).

These transformations at the exocyclic methanol group, combined with the reactivity of the dihydropyran ring, allow for the synthesis of a vast library of compounds with varied and potentially useful properties.

Contributions to Polymer Chemistry and Material Science

Dihydropyran and its derivatives, including this compound, have found applications in polymer chemistry, serving as monomers or comonomers in the synthesis of advanced materials. koreascience.krgoogle.comsigmaaldrich.com

The olefinic double bond in the dihydropyran ring allows for its participation in polymerization and copolymerization reactions. koreascience.krgoogle.com For instance, 3,4-dihydro-2H-pyran can be copolymerized with monomers like maleic anhydride (B1165640) to produce alternating copolymers. koreascience.krresearchgate.net The resulting polymers contain tetrahydropyran rings in their backbone, which can influence the physical and chemical properties of the material. koreascience.kr

This compound, with its additional hydroxyl functionality, is a particularly interesting monomer. The hydroxyl group can serve as an initiation site for ring-opening polymerization of other cyclic monomers, leading to the formation of graft copolymers. Alternatively, the hydroxyl group can be modified post-polymerization to introduce new functionalities along the polymer chain. The presence of both the polymerizable double bond and the reactive hydroxyl group makes this compound a valuable monomer for the design and synthesis of functional and advanced polymeric materials with tailored properties. koreascience.krsigmaaldrich.com

Modification of Polymer Properties (e.g., stabilization)

The incorporation of functional molecules into polymer chains or their use as additives is a common strategy to enhance material properties such as thermal stability, photo-stability, and mechanical strength. While direct research on This compound for polymer stabilization is not readily found, the foundational compound, 3,4-Dihydro-2H-pyran (DHP), has been noted for its potential in polymer applications. For instance, DHP can be used to block terminal hydroxyl groups in polymers like poly(oxymethylene), thereby increasing their stability in basic environments. This suggests that derivatives such as This compound could theoretically be investigated for similar or enhanced effects.

Theoretically, the hydroxyl group in This compound could serve as a reactive site to graft the dihydropyran moiety onto a polymer backbone. This could potentially introduce the stabilizing characteristics of the pyran ring into the polymer structure. The dihydropyran ring itself might act as an acid scavenger or a radical scavenger, thus preventing degradation pathways in susceptible polymers. However, without specific research findings, these remain hypothetical applications.

Due to the absence of detailed research on the direct application of This compound in polymer stabilization, no data tables with research findings can be provided at this time.

Analytical and Theoretical Characterization of 3,4 Dihydro 2h Pyran 6 Yl Methanol and Its Derivatives

Advanced Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

The precise molecular structure of (3,4-Dihydro-2H-pyran-6-yl)methanol is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum of this compound, distinct signals are expected that correspond to the different types of protons in the molecule. The vinylic proton on the carbon-carbon double bond within the dihydropyran ring would appear in the downfield region, while the protons of the methylene (B1212753) groups in the saturated part of the ring would resonate at higher field strengths. The protons of the hydroxymethyl (-CH₂OH) group would also show a characteristic chemical shift, and the hydroxyl proton itself would appear as a broad singlet, its position being sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The spectrum would show distinct signals for the sp²-hybridized carbons of the double bond, the sp³-hybridized carbons of the saturated ring portion and the hydroxymethyl group, and the carbon atom bonded to the ring oxygen. While specific spectral data for this compound is not widely published, data from the closely related parent compound, 3,4-Dihydro-2H-pyran, can be used for approximation. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on related structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic CH | ~4.5 - 5.0 | ~95 - 105 |

| Vinylic C-O | N/A | ~140 - 150 |

| Ring CH₂ (adjacent to C=C) | ~2.0 - 2.3 | ~20 - 25 |

| Ring CH₂ (adjacent to O) | ~3.7 - 4.1 | ~65 - 70 |

| Ring CH₂ (middle) | ~1.8 - 2.0 | ~20 - 25 |

| -CH₂OH | ~4.0 - 4.2 | ~60 - 65 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), this compound (molar mass: 114.14 g/mol ) would produce a molecular ion peak (M⁺) corresponding to its mass. sigmaaldrich.comsigmaaldrich.com The fragmentation pattern would likely involve the loss of the hydroxymethyl radical (•CH₂OH), water (H₂O), or other small fragments, leading to characteristic daughter ions that help confirm the structure. The mass spectrum of the related 6-Methyl-3,4-dihydro-2H-pyran shows a molecular weight of 98.1430. nist.gov Similarly, the parent 3,4-Dihydro-2H-pyran has a molecular weight of 84.1164. nist.gov

Chiral Analysis Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, Optical Rotation)

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, derivatives of this compound can be synthesized to be chiral, for example, through substitution at the C-2, C-3, or C-4 positions of the pyran ring, which would necessitate methods for determining enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP interacts differently with each enantiomer of a chiral derivative, leading to different retention times and allowing for their separation and quantification. This is crucial for applications where one enantiomer may have desired activity while the other is inactive or has undesirable effects. researchgate.net

Optical Rotation , measured using a polarimeter, is a classical method for analyzing chiral substances. A solution of a pure enantiomer will rotate the plane of plane-polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)). The magnitude of this rotation is a characteristic property of the compound under specific conditions (concentration, solvent, temperature, and wavelength of light). While a racemic mixture (50:50 mixture of enantiomers) will show no optical rotation, the measurement of a non-zero optical rotation can confirm the presence of an enantiomeric excess, although it is less effective than chiral HPLC for precise quantification of enantiomeric ratios.

Computational Chemistry for Electronic Structure and Reactivity Predictions

Computational methods are indispensable tools for predicting the properties of molecules like this compound, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. uci.edualbany.eduyork.ac.uk For dihydropyran derivatives, DFT calculations can predict a range of properties. mdpi.com

Geometric Optimization: DFT can determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: It allows for the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and electronic behavior. nih.gov

Reactivity Prediction: DFT calculations can map the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other reagents. nih.gov

Spectroscopic Properties: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental spectra to aid in structural confirmation.

Studies on related dihydropyran systems have used DFT to calculate activation energies for thermal decomposition, demonstrating how substituents on the pyran ring influence reaction barriers. mdpi.com

Table 2: Properties Obtainable from DFT Calculations for Dihydropyran Derivatives

| Calculated Property | Significance |

|---|---|

| Optimized Geometry | Predicts the most stable 3D structure. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Reveals sites for electrophilic and nucleophilic attack. nih.gov |

| Activation Energies (Ea) | Predicts the feasibility and kinetics of reactions. mdpi.com |

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular vibrations, and interactions with surrounding molecules, such as a solvent or a biological receptor. nih.gov For derivatives of this compound, MD simulations could be used to:

Explore the conformational landscape of the flexible dihydropyran ring.

Simulate the interactions of the molecule with a protein's active site in molecular docking studies. nih.gov

Understand the structuring and aggregation behavior of polymers derived from this monomer. chemrxiv.org

These simulations offer a temporal dimension to the static picture provided by methods like crystallography or DFT geometry optimization.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a derivative of this compound that can be crystallized, this technique provides unambiguous data on its solid-state conformation, bond lengths, and intermolecular interactions.

A study on the related compound, 6-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran, provides an excellent example of the data that can be obtained. researchgate.net The analysis revealed that the dihydropyran ring adopts a half-chair conformation. Crucially, it also detailed the intermolecular hydrogen bonding involving the hydroxyl groups, which resulted in the formation of infinite spiral chains in the crystal lattice. researchgate.net This level of detail is paramount for understanding structure-property relationships in the solid state.

Table 3: Example Crystallographic Data for a Dihydropyran Derivative (6-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran). researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimensions | a = 25.1353 Å, c = 6.2139 Å |

| Pyran Ring Conformation | Half-chair |

This technique, when applicable, provides the ultimate proof of structure and offers invaluable insights into the packing forces that govern the crystalline state.

Future Research Avenues and Emerging Trends in 3,4 Dihydro 2h Pyran 6 Yl Methanol Chemistry

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. For derivatives of the dihydropyran ring, significant research is focused on developing novel catalytic systems that can control stereochemistry with high precision.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of dihydropyranones and related structures. mdpi.com N-heterocyclic carbenes (NHCs) are particularly noteworthy, having been successfully employed in cycloaddition reactions to produce dihydropyran-2-ones with excellent enantiomeric excess, often exceeding 99%. mdpi.com These reactions can be scaled up to the gram scale, demonstrating their practical utility. mdpi.com Another key area in organocatalysis is the use of amino acids, such as L-proline, which has been shown to effectively catalyze multicomponent reactions to produce pyrans and thiopyrans stereospecifically. mdpi.com

Beyond organocatalysis, metal-based catalytic systems continue to be refined. For instance, RuCl₃ in combination with a suitable base and solvent has been used for the synthesis of dihydropyran derivatives with high yields and enantiomeric excesses up to 94%. mdpi.com Similarly, Ag–NHC complexes have been investigated for the catalyzed formation of dihydropyranones. mdpi.com The development of C₂-symmetric bis(oxazoline)-Cu(II) complexes represents another significant advancement, facilitating inverse electron demand hetero-Diels-Alder reactions to produce dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org

Future research will likely focus on discovering new catalysts that are more efficient, sustainable, and capable of promoting novel types of asymmetric transformations on the dihydropyran core.

Table 1: Examples of Catalytic Systems for Enantioselective Synthesis of Dihydropyran Derivatives

| Catalyst Type | Specific Catalyst/System | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | [4+2] and [3+3] Cycloadditions | >99% | mdpi.com |

| Organocatalyst | L-Proline | Multicomponent Reactions (MCRs) | High (enantioselective) | mdpi.com |

| Metal Catalyst | RuCl₃ / NaOAc | Aldehyde-Dicarbonyl Annulation | ~94% | mdpi.com |

| Metal Catalyst | Ag–NHC Complex | Cinnamaldehyde Annulation | Not specified | mdpi.com |

Exploration of Unconventional Reactivity Modes

Researchers are continuously exploring novel ways to manipulate the dihydropyran ring, moving beyond traditional transformations. These unconventional reactivity modes unlock new synthetic pathways and provide access to previously unattainable molecular diversity.

One such example is the unusual quasi-hydrolysis of a cyano group observed during the diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. beilstein-journals.orgnih.gov This transformation proceeds under acidic conditions from tetracyano-substituted precursors in the presence of aldehydes. beilstein-journals.org Another area of interest is the use of dihydropyrans in domino reactions. For instance, a titanocene-catalyzed reductive domino reaction has been developed to create 6-fluoro-3,4-dihydro-2H-pyrans. organic-chemistry.org

Furthermore, the involvement of dihydropyran precursors in inverse electron-demand Diels-Alder reactions is a modern and convenient method for constructing the dihydropyran ring system. nih.gov The ability of the dihydropyran ring to undergo various ring-transformation reactions, such as nucleophilic ring-openings and electrocyclic rearrangements, further highlights its synthetic versatility.

Future work in this area will likely involve the use of computational chemistry to predict and understand new reaction mechanisms, as well as the application of techniques like photoredox catalysis to access novel reactivity.

Table 2: Unconventional Reactivity Modes in Dihydropyran Chemistry

| Reactivity Mode | Description | Starting Material Example | Product Type | Reference |

|---|---|---|---|---|

| Quasi-hydrolysis | Unusual hydrolysis of a cyano group to a carboxamide during pyran ring formation. | 4-oxoalkane-1,1,2,2-tetracarbonitriles | 3,4-dihydro-2H-pyran-4-carboxamides | beilstein-journals.orgnih.gov |

| Reductive Domino Reaction | Titanocene-catalyzed reaction of trifluoromethyl-substituted alkenes and epoxides. | Trifluoromethyl-substituted alkenes | 6-fluoro-3,4-dihydro-2H-pyrans | organic-chemistry.org |

| Inverse Electron-Demand Diels-Alder | Reaction of electron-poor heterodienes with electron-rich dienophiles. | α,β-Unsaturated carbonyl compounds | Substituted 3,4-dihydro-2H-pyrans | organic-chemistry.org |

Integration into Automated and Flow Chemistry Platforms

The shift towards automated synthesis and continuous flow chemistry is a major trend in modern organic chemistry, offering advantages in terms of efficiency, safety, and scalability. The chemistry of (3,4-Dihydro-2H-pyran-6-yl)methanol and its derivatives is well-suited for these platforms.

The use of supported dihydropyran reagents for the mild immobilization and cleavage of alcohols is a key development that facilitates automated synthesis workflows. This approach streamlines purification procedures and is valuable for combinatorial chemistry applications. Flow chemistry platforms allow for precise control over reaction parameters like temperature and pressure, leading to improved yields and reduced byproduct formation.

Automated flow synthesis has been successfully applied to generate libraries of compounds, such as a 48-member sulfonamide library, demonstrating the power of this technology for rapid lead discovery. unimi.it The development of in-house flow-chemistry-based systems enables the fully automated, one-step synthesis of small protein domains, a process that could be adapted for the synthesis of complex molecules derived from dihydropyran scaffolds. rsc.org

The future in this domain points towards the development of fully integrated "synthesis-to-screening" platforms where dihydropyran-based libraries are synthesized, purified, and biologically evaluated in a continuous, automated fashion.

Advanced Applications in Drug Discovery and Functional Materials

The dihydropyran moiety is a privileged scaffold found in numerous natural products and biologically active molecules, making it a compound of significant interest for drug discovery and materials science. beilstein-journals.orgnih.gov

In medicine, the dihydropyran fragment is a key component of antiviral drugs like Zanamivir and Laninamivir, which are used to treat influenza. beilstein-journals.orgnih.gov Dihydropyran derivatives also serve as crucial intermediates in the synthesis of complex molecules such as macrocyclic antibiotics and C-glycosides. nih.gov The rigid, planar structure of some fused dihydropyran systems can enhance binding to biological targets, making them attractive for medicinal chemistry. For example, diastereomers of adenosine-5'-N-ethylcarboxamide modified with a 3,4-dihydro-2H-pyranyl (DHP) moiety have shown high affinity for A₂A and A₃ adenosine (B11128) receptors. researchgate.net

Beyond pharmaceuticals, dihydropyrans have applications in the production of polymers and other industrial chemicals. The versatility of the dihydropyran ring allows for its incorporation into a wide range of functional materials, where its properties can be tuned by the introduction of different substituents.

Emerging trends suggest that future applications will capitalize on the unique electronic and structural properties of novel dihydropyran derivatives. This includes their use in the development of new probes for chemical biology, advanced drug delivery systems, and novel polymeric materials with tailored properties. The synthesis of selenylated dihydropyranones is one such example, aiming to enhance the physical, chemical, and biological properties of the parent molecule. mdpi.com

Table 3: Potential Advanced Applications of Dihydropyran Derivatives

| Application Area | Specific Use | Example | Reference |

|---|---|---|---|

| Drug Discovery | Antiviral Agents | Zanamivir, Laninamivir | beilstein-journals.orgnih.gov |

| Drug Discovery | Receptor Agonists | Modified Adenosine Derivatives for A₂A/A₃ Receptors | researchgate.net |

| Drug Discovery | Antibiotic Synthesis | Precursors to macrocyclic antibiotics | nih.gov |

| Functional Materials | Polymers | Building blocks for industrial polymers |

常见问题

Basic Questions

Q. What synthetic routes are commonly employed for (3,4-Dihydro-2H-pyran-6-yl)methanol?

- Methodology : A key approach involves using organometallic intermediates. For example, (3,4-Dihydro-2H-pyran-6-yl)lithium (A4) can be synthesized and reacted with electrophiles. In cross-coupling reactions, bromobenzene reacts with (3,4-Dihydro-2H-pyran-6-yl)lithium to yield substituted products, as demonstrated in Zweifel olefination studies . Adapting this method, methanol derivatives can be synthesized by quenching the organolithium intermediate with formaldehyde or other carbonyl electrophiles.

Q. How can this compound be purified post-synthesis?

- Methodology : Column chromatography with silica gel and gradients of hexane/ethyl acetate is widely used. For instance, intermediates like chromane derivatives are purified via this method after extraction with ethyl acetate and drying over anhydrous MgSO₄ . For polar derivatives, reversed-phase HPLC may enhance resolution.

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Characteristic signals include a triplet for the pyran oxygen-adjacent protons (~δ 3.8–4.2 ppm) and a multiplet for the dihydropyran ring protons (~δ 1.4–2.2 ppm) .

- HRMS : Exact mass analysis (e.g., EI-Orbitrap) ensures molecular formula confirmation, as shown for related pyran derivatives .

- IR : Hydroxyl stretches (~3200–3600 cm⁻¹) and ether C-O vibrations (~1100 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized for functionalizing this compound?

- Methodology :

- Catalysis : Acidic conditions (e.g., PPTS in MeOH) facilitate ring-opening or cyclization reactions. For example, PPTS catalyzes the formation of chromane derivatives from β-ketoesters at 65°C .

- Temperature Control : Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to prevent oxidation of the alcohol moiety.

- Solvent Selection : Polar aprotic solvents (e.g., THF) stabilize organometallic intermediates, while methanol aids in protonation steps .

Q. What strategies resolve contradictions in spectral data interpretation for dihydropyran derivatives?

- Methodology :

- Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., 3,4-Dihydro-2H-pyran-2-methanol, δ 5.22 ppm for olefinic protons) .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to validate experimental NMR assignments.

- Multi-Technique Correlation : Combine LRMS fragmentation patterns with IR functional group analysis to resolve ambiguities .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology :

- Accelerated Degradation Studies : Monitor decomposition via HPLC at elevated temperatures (40–60°C) and varying pH. For example, related pyranones degrade rapidly in chloroform, suggesting inert solvents (e.g., acetonitrile) for long-term storage .

- Oxygen Sensitivity : Use argon-purged vials to prevent oxidation, as dihydropyran rings are prone to peroxide formation .

Q. What mechanistic insights govern the reactivity of this compound in Diels-Alder reactions?

- Methodology :

- Kinetic Studies : Track reaction progress via in situ FTIR or NMR to identify rate-limiting steps. For example, quinone methide intermediates in Diels-Alder reactions exhibit characteristic UV-Vis absorbance shifts .

- Stereochemical Analysis : Chiral HPLC or NOESY NMR elucidates endo/exo selectivity in cycloadducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。